molecular formula C5H9NO2 B6282810 (5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol CAS No. 1823333-53-4

(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol

Cat. No.: B6282810
CAS No.: 1823333-53-4
M. Wt: 115.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol: is a chemical compound belonging to the class of oxazolines. Oxazolines are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by a methanol group attached to the oxazoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the cyclization of nitrile oxides with alkenes through a 1,3-dipolar cycloaddition reaction. This reaction can be carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the oxazoline ring to a more saturated form.

    Substitution: The methanol group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation: Oxazole derivatives.

    Reduction: Saturated oxazoline derivatives.

    Substitution: Compounds with different functional groups replacing the methanol group.

Scientific Research Applications

Chemistry: (5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific biological pathways. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.

Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its reactivity allows for the creation of materials with tailored properties.

Mechanism of Action

The mechanism by which (5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol exerts its effects involves its ability to participate in various chemical reactions. The methanol group can act as a nucleophile, while the oxazoline ring can undergo electrophilic attack. These interactions enable the compound to interact with biological molecules, potentially inhibiting or modifying their activity.

Molecular Targets and Pathways: The compound may target enzymes and proteins involved in metabolic pathways, altering their function and leading to various biological effects. Its reactivity allows it to form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

  • (4,5-dihydro-1,2-oxazol-3-yl)methanol
  • (5-methyl-4,5-dihydro-1,2-oxazol-3-yl)ethanol
  • (5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanol

Comparison: Compared to similar compounds, (5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and chemical properties. The methyl group on the oxazoline ring also influences its chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

1823333-53-4

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.